Sevelamer hydrochloride

Description

Properties

IUPAC Name |

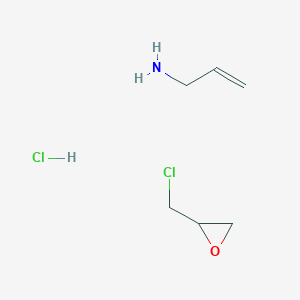

2-(chloromethyl)oxirane;prop-2-en-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5ClO.C3H7N.ClH/c4-1-3-2-5-3;1-2-3-4;/h3H,1-2H2;2H,1,3-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHNXRSIBRKBJDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN.C1C(O1)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152751-57-0 | |

| Record name | Sevelamer hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152751-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allylamine polymer with 1-chloro-2,3-epoxypropane, hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Sevelamer Hydrochloride: A Core Mechanism of Action in Hyperphosphatemia Management

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Sevelamer hydrochloride stands as a cornerstone in the management of hyperphosphatemia, a critical concern in patients with chronic kidney disease (CKD). This non-absorbable, calcium-free phosphate binder effectively reduces intestinal phosphate absorption, thereby mitigating the downstream consequences of elevated serum phosphorus. Beyond its primary phosphate-binding capacity, this compound exhibits a range of pleiotropic effects, including lipid modulation and potential anti-inflammatory and anti-atherogenic properties. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data from pivotal clinical trials, detailed experimental protocols for its evaluation, and visual representations of its molecular interactions and therapeutic effects.

Core Mechanism of Action: Intestinal Phosphate Sequestration

This compound is a cross-linked polymer of polyallylamine hydrochloride. It is not absorbed from the gastrointestinal (GI) tract and exerts its therapeutic effect entirely within the gut lumen.[1][2] The primary mechanism of action involves the binding of dietary phosphate through a process of ion exchange.

In the acidic environment of the stomach, the amine groups of the sevelamer polymer become protonated. As the polymer transits to the more alkaline environment of the small intestine, where the majority of dietary phosphate is absorbed, these protonated amines readily interact with negatively charged phosphate ions.[3] This ionic interaction forms an insoluble sevelamer-phosphate complex that is subsequently excreted in the feces, thereby preventing the absorption of dietary phosphate into the bloodstream.[3][4]

The efficiency of this binding process is dependent on the pH of the intestinal lumen and the concentration of phosphate. In vitro studies have demonstrated that this compound effectively binds phosphate across a range of pH values relevant to the small intestine.[5]

Quantitative Analysis of Phosphate-Lowering Efficacy

Numerous clinical trials have demonstrated the efficacy of this compound in reducing serum phosphorus levels in patients with hyperphosphatemia, particularly those with end-stage renal disease (ESRD) on dialysis.

| Clinical Trial / Study | Patient Population | Treatment Duration | Mean Baseline Serum Phosphorus (mg/dL) | Mean Reduction in Serum Phosphorus (mg/dL) | Reference |

| Sze et al. (Meta-Analysis) | Hemodialysis patients | Varied | Not specified | -0.22 (vs. Calcium-based binders) | [6] |

| Chertow et al. | Hemodialysis patients | 4 weeks | 7.5 ± 1.4 | -2.0 ± 1.6 | [7] |

| Gallieni et al. | Hemodialysis patients | 16 weeks | ~7.2 | ~-2.2 | [8] |

| A randomized trial of this compound (RenaGel) with and without supplemental calcium | Hemodialysis patients | 12 weeks | ~7.8 | -2.4 (sevelamer alone) | [8] |

| Prospective randomized multicenter trial | Hemodialysis patients | 4 weeks | ~7.1 | Additive effect with calcium carbonate | [7] |

Pleiotropic Effects Beyond Phosphate Binding

Beyond its primary role as a phosphate binder, this compound has been shown to exert several other beneficial effects, contributing to a more comprehensive management of CKD-related complications.

Lipid-Lowering Effects

This compound also functions as a bile acid sequestrant.[3] By binding to bile acids in the intestine, it disrupts their enterohepatic circulation. This interruption stimulates the liver to upregulate the synthesis of bile acids from cholesterol, leading to a reduction in circulating low-density lipoprotein (LDL) cholesterol levels.[3]

| Clinical Trial / Study | Patient Population | Treatment Duration | Mean Reduction in LDL Cholesterol (%) | Reference |

| Chertow et al. | Hemodialysis patients | 8 weeks | 29.9 | [9] |

| Navaneethan et al. (Meta-Analysis) | CKD patients | Varied | Significant reduction vs. calcium-based binders | [7] |

| A prospective, randomized open-label trial | Hemodialysis patients | 48 weeks | Significant reduction | [10] |

Modulation of the FGF23-Klotho Axis

Fibroblast growth factor 23 (FGF23) is a hormone that regulates phosphate and vitamin D metabolism. In CKD, FGF23 levels are markedly elevated and are associated with adverse cardiovascular outcomes. This compound has been shown to reduce serum FGF23 levels, likely as a consequence of decreased intestinal phosphate absorption.[10][11] This reduction in FGF23 may, in turn, lead to an increase in the levels of its co-receptor, Klotho, which has protective effects on the cardiovascular system.[10][12]

Effects on Uremic Toxins and Inflammation

This compound has been shown to bind to certain uremic toxins in the gut, such as advanced glycation end products (AGEs) and some gut-derived microbial metabolites.[9] By preventing their absorption, sevelamer may help to reduce the systemic burden of these toxins, which are implicated in the chronic inflammation and oxidative stress associated with CKD.[9]

Experimental Protocols

In Vitro Phosphate Binding Assay

This protocol provides a standardized method for determining the phosphate binding capacity of this compound in a laboratory setting.

Materials:

-

This compound powder

-

Potassium phosphate monobasic (KH₂PO₄)

-

Sodium hydroxide (NaOH) and Hydrochloric acid (HCl) for pH adjustment

-

Deionized water

-

Incubator shaker set at 37°C

-

Centrifuge

-

Ion chromatograph or a colorimetric phosphate assay kit

Procedure:

-

Preparation of Phosphate Solutions: Prepare a series of standard phosphate solutions of known concentrations (e.g., 0.5, 1, 2, 5, 10, 20, 30, 40 mM) in deionized water. Adjust the pH of these solutions to mimic the intestinal environment (e.g., pH 7.0).

-

Incubation: Accurately weigh a fixed amount of this compound powder (e.g., 100 mg) into separate tubes. Add a defined volume (e.g., 10 mL) of each phosphate standard solution to the respective tubes.

-

Equilibration: Incubate the tubes in a shaker at 37°C for a predetermined time to allow for equilibrium binding to be reached (e.g., 2 hours).

-

Separation: Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes to pellet the sevelamer-phosphate complex.

-

Quantification of Unbound Phosphate: Carefully collect the supernatant and measure the concentration of unbound phosphate using ion chromatography or a colorimetric assay.

-

Calculation of Binding Capacity: The amount of phosphate bound to sevelamer is calculated by subtracting the concentration of unbound phosphate from the initial phosphate concentration. The binding capacity is typically expressed as mmol of phosphate bound per gram of sevelamer.

Representative Clinical Trial Protocol for Efficacy Evaluation

This outlines a typical study design to assess the efficacy of this compound in a clinical setting.

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

Patient Population: Adult patients with CKD Stage 5 on hemodialysis with hyperphosphatemia (serum phosphorus > 5.5 mg/dL) after a 2-week washout of all phosphate binders.

Intervention:

-

Treatment Group: this compound (e.g., 800 mg tablets) administered three times daily with meals. The dose is titrated based on serum phosphorus levels to a maximum of 7.2 g/day .

-

Control Group: Placebo administered on the same schedule.

Duration: 12 weeks of treatment followed by a 2-week post-treatment washout.

Primary Endpoint: Change in serum phosphorus concentration from baseline to the end of the treatment period.

Secondary Endpoints:

-

Proportion of patients achieving target serum phosphorus levels (e.g., < 5.5 mg/dL).

-

Changes in serum calcium, intact parathyroid hormone (iPTH), and lipid profiles (total cholesterol, LDL-C, HDL-C, triglycerides).

-

Incidence and severity of adverse events.

Assessments:

-

Serum phosphorus, calcium, and iPTH levels measured at baseline, weeks 2, 4, 8, and 12, and at the end of the post-treatment washout.

-

Lipid profiles measured at baseline and week 12.

-

Adverse events monitored throughout the study.

Conclusion

This compound is a well-established and effective non-calcium-based phosphate binder for the management of hyperphosphatemia in CKD patients. Its core mechanism of action, centered on the intestinal sequestration of dietary phosphate, is complemented by a suite of pleiotropic effects that contribute to a more favorable metabolic and cardiovascular risk profile. The quantitative data from numerous clinical trials underscore its efficacy, while standardized experimental protocols provide a robust framework for its continued evaluation and the development of next-generation phosphate-binding therapies. For researchers and drug development professionals, a thorough understanding of these multifaceted aspects of this compound is essential for advancing the treatment of mineral and bone disorders in the CKD population.

References

- 1. A phosphate binding assay for this compound by ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Protein-Bound Uremic Toxins Lowering Effect of Sevelamer in Pre-Dialysis Chronic Kidney Disease Patients with Hyperphosphatemia: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficacy and Tolerability of Sevelamer Carbonate in Hyperphosphatemic Patients Who Have Chronic Kidney Disease and Are Not on Dialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Effect of Sevelamer on Serum Levels of Gut-Derived Uremic Toxins: Results from In Vitro Experiments and A Multicenter, Double-Blind, Placebo-Controlled, Randomized Clinical Trial [mdpi.com]

- 6. [PDF] Bile acid binding to sevelamer HCl. | Semantic Scholar [semanticscholar.org]

- 7. Sevelamer Versus Calcium-Based Binders for Treatment of Hyperphosphatemia in CKD: A Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A phosphate binding assay for this compound by ion chromatography. | Semantic Scholar [semanticscholar.org]

- 9. What is the mechanism of this compound? [synapse.patsnap.com]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. Bile Acid Sequestrant, Sevelamer Ameliorates Hepatic Fibrosis with Reduced Overload of Endogenous Lipopolysaccharide in Experimental Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. What is the mechanism of Sevelamer Carbonate? [synapse.patsnap.com]

Synthesis and Characterization of Sevelamer Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sevelamer hydrochloride is a non-absorbed, calcium-free, and metal-free phosphate-binding polymer used in the management of hyperphosphatemia in patients with chronic kidney disease (CKD).[1][2] It is synthesized by the cross-linking of poly(allylamine hydrochloride) with epichlorohydrin.[3][4] This technical guide provides an in-depth overview of the synthesis and characterization of this compound, including detailed experimental protocols, quantitative data summaries, and visual representations of the core processes to aid in research and development.

Synthesis of this compound

The synthesis of this compound involves the cross-linking of poly(allylamine hydrochloride) with a suitable cross-linking agent, most commonly epichlorohydrin, in an alkaline solution.[4][5] The resulting polymer is a hydrophilic, but water-insoluble, hydrogel.[6][7] The degree of cross-linking is a critical parameter that influences the polymer's phosphate-binding capacity and swelling characteristics.[7][8]

General Synthesis Pathway

The fundamental reaction involves the nucleophilic attack of the primary amine groups of polyallylamine on the epoxide ring of epichlorohydrin, leading to the formation of a cross-linked three-dimensional polymer network. The hydrochloride salt form is achieved through partial protonation of the amine groups.[6][9] Approximately 40% of the amine moieties in the final product are in the hydrochloride form.[3][4]

Detailed Experimental Protocol

This protocol is a composite of methodologies described in the literature.[10][11]

-

Dissolution and Neutralization:

-

Dissolve poly(allylamine hydrochloride) in deionized water to create an aqueous solution.

-

Cool the solution to 5-15°C.

-

Partially neutralize the solution by adding an aqueous alkali solution (e.g., sodium hydroxide), equivalent to 65-70 mole % of the polyallylamine hydrochloride, while maintaining the temperature at 5-15°C.[11] Stir for approximately 30 minutes.

-

-

Dispersion:

-

In a separate vessel, prepare a solution of a dispersing agent (e.g., sorbitan trioleate) in an organic hydrocarbon solvent (e.g., toluene, xylene).[11]

-

Add the partially neutralized aqueous polyallylamine hydrochloride solution to the organic phase.

-

Stir the mixture at a controlled speed (e.g., 40-250 rpm) to create a fine dispersion of the aqueous phase within the organic phase.[10][11]

-

-

Cross-linking Reaction:

-

Heat the suspension to an elevated temperature, typically between 55-60°C.[10][11]

-

Add the cross-linking agent, epichlorohydrin (5-12% by weight of the polyallylamine hydrochloride), to the heated suspension.[10][11] Using less than 5% epichlorohydrin may result in a sticky, water-soluble polymer, while more than 12% can lower the phosphate binding capacity.[11]

-

Maintain the reaction temperature for a sufficient duration to ensure complete cross-linking (e.g., 4 hours).[12]

-

-

Isolation and Purification:

-

Cool the reaction mixture to 25-35°C.[10]

-

Isolate the solid product by filtration or centrifugation.[10]

-

Wash the crude product with deionized water to remove unreacted reagents, the organic solvent, and salts like sodium chloride.[13] This step can be repeated multiple times.

-

In some procedures, after the reaction is complete, hydrochloric acid is added to adjust the pH to 1-2 to precipitate the crude this compound.[12]

-

-

Drying:

Characterization of this compound

Due to its amorphous and insoluble nature, this compound is primarily characterized using solid-state methods.[14] The key quality attributes are its phosphate-binding capacity, degree of cross-linking, chloride content, particle size, and swelling index.

Summary of Key Characterization Parameters

| Parameter | Typical Range/Value | Significance | Reference(s) |

| Phosphate Binding Capacity (PBC) | 4.7 - 6.4 mmol/g | Primary measure of therapeutic efficacy. | [10][11][13] |

| Degree of Cross-linking | 10.6% - 18% | Affects PBC, swelling, and physical properties. | [3][7][10] |

| Chloride Content | 3.74 - 5.6 meq/g | Corresponds to the degree of protonation of amine groups. | [10][11][13] |

| Particle Size (Mean) | 25 - 65 µm | Influences the rate and extent of phosphate binding. | [7][15] |

| Swelling Index | 6 - 8 times its weight | Indicates the hydrogel's ability to expand in aqueous media. | [7] |

| Elemental Analysis (C, H, N, Cl) | Varies | Confirms the elemental composition of the polymer. | [16] |

Experimental Protocols for Characterization

The PBC is determined by incubating the polymer with a phosphate solution and measuring the amount of unbound phosphate remaining.

Protocol:

-

Preparation: Prepare a series of standard phosphate solutions at various concentrations (e.g., 1 to 40 mM) in a buffered solution (e.g., 100 mM BES with 80 mM NaCl) at a physiological pH (e.g., 7.0).[16]

-

Incubation: Add a known mass of this compound to each phosphate solution. Incubate the mixtures at 37°C with agitation for a predetermined time to reach equilibrium (e.g., 2 hours).[17]

-

Separation: Separate the polymer from the solution by centrifugation or filtration.

-

Analysis: Measure the concentration of unbound phosphate in the resulting supernatant/filtrate using a suitable analytical technique such as Ion Chromatography (IC) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).[18][19]

-

Calculation: The amount of phosphate bound to the polymer is calculated by subtracting the concentration of unbound phosphate from the initial phosphate concentration. The results are typically expressed in mmol of phosphate per gram of this compound.

The degree of cross-linking can be quantified using 13C solid-state nuclear magnetic resonance (SSNMR) spectroscopy.[16]

Protocol:

-

Sample Preparation: Pack the dry this compound powder into an appropriate NMR rotor.

-

Data Acquisition: Acquire a 13C cross-polarization magic-angle spinning (CP-MAS) NMR spectrum.

-

Spectral Analysis: Identify the resonance peaks corresponding to the carbon atoms in the cross-linked moieties and the primary polymer backbone.

-

Quantification: The degree of cross-linking is determined by the quantitative analysis of the peak areas, specifically the ratio of the integral of the cross-linked amine groups to the total amine groups.[16]

The chloride content, which reflects the degree of amine protonation, is typically measured by titration.[16]

Protocol:

-

Dispersion: Suspend a known weight of this compound in deionized water.

-

Titration: Titrate the suspension with a standardized solution of a strong base (e.g., sodium hydroxide) to a potentiometric endpoint.

-

Calculation: The amount of titrant consumed is used to calculate the moles of hydrochloride, which is then expressed as milliequivalents per gram (meq/g) of the polymer.

FTIR is used to confirm the functional groups present in the polymer and to identify potential impurities, such as carbonate, which can form spontaneously upon exposure to atmospheric CO2 and water.[14][20]

Protocol:

-

Sample Preparation: Prepare a sample by mixing the dry polymer with potassium bromide (KBr) and pressing it into a pellet, or by using an attenuated total reflectance (ATR) accessory.

-

Spectral Acquisition: Record the infrared spectrum over a suitable range (e.g., 4000-400 cm-1).

-

Analysis: Analyze the spectrum for characteristic absorption bands of the amine groups (N-H stretching and bending), alkyl groups (C-H stretching), and hydroxyl groups (O-H stretching) from the cross-linker.

Mechanism of Action: Phosphate Binding

In the gastrointestinal tract, the amine groups of this compound become partially protonated.[4][21] These protonated amines then interact with negatively charged phosphate ions from dietary sources through ionic and hydrogen bonding.[3][4] This forms an insoluble complex that is excreted in the feces, thereby preventing the absorption of phosphate into the bloodstream.[21]

References

- 1. Sevelamer - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Sevelamer - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. Sevelamer - Wikipedia [en.wikipedia.org]

- 5. US20130123433A1 - Method for preparing poly(allylamine) hydrochloride and derivatives therefrom - Google Patents [patents.google.com]

- 6. WO2011099038A2 - Process for preparing crosslinked allylamine polymer - Google Patents [patents.google.com]

- 7. tga.gov.au [tga.gov.au]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. US20100092421A1 - Process for the Preparation of this compound and Formulation Thereof - Google Patents [patents.google.com]

- 12. Synthesis process of Sevelamer - Eureka | Patsnap [eureka.patsnap.com]

- 13. US7846425B2 - Process for the preparation of this compound and formulation thereof - Google Patents [patents.google.com]

- 14. Spontaneous carbonate formation in an amorphous, amine-rich, polymeric drug substance: sevelamer HCl product quality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. accessdata.fda.gov [accessdata.fda.gov]

- 16. accessdata.fda.gov [accessdata.fda.gov]

- 17. tga.gov.au [tga.gov.au]

- 18. Comparison of Binding Parameter Constants between Sevelamer HCl Tablets and Renagel Tablets by a Validated Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) Method [scirp.org]

- 19. [PDF] Comparison of Binding Parameter Constants between Sevelamer HCl Tablets and Renagel Tablets by a Validated Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) Method | Semantic Scholar [semanticscholar.org]

- 20. researchgate.net [researchgate.net]

- 21. What is the mechanism of this compound? [synapse.patsnap.com]

An In-Depth Technical Guide to the Chemical and Physical Properties of Sevelamer Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sevelamer hydrochloride is a non-absorbed, calcium-free phosphate-binding polymer utilized in the management of hyperphosphatemia in patients with chronic kidney disease (CKD). Its intricate cross-linked structure and polymeric nature bestow upon it unique chemical and physical properties that are central to its therapeutic efficacy and safety profile. This technical guide provides a comprehensive overview of these properties, complete with detailed experimental protocols and visualizations to aid in research and development.

Chemical Properties

This compound is a synthetic polymer composed of polyallylamine hydrochloride cross-linked with epichlorohydrin. Approximately 40% of the amine groups in the polymer are protonated, contributing to its overall cationic charge and phosphate-binding capacity. The remaining 60% are present as the free base.

| Property | Value | References |

| Chemical Name | Poly(allylamine-co-N,N'-diallyl-1,3-diamino-2-hydroxypropane) hydrochloride | [1] |

| CAS Number | 152751-57-0 | [2][3] |

| Molecular Formula | (C₃H₇N)m・(C₃H₅ClO)n・(HCl)x | [2] |

| Molecular Weight | 186.08 g/mol (monomer) | [4][5] |

| Structure | A cross-linked polymer of polyallylamine. | [1][6] |

| pKa | Approximately 9. As a polyelectrolyte, it does not have a single discrete pKa value. | [7] |

Physical Properties

The physical characteristics of this compound are largely dictated by its polymeric and cross-linked nature. It is a hydrophilic but insoluble polymer.

| Property | Value | References |

| Appearance | White to off-white powder/solid. | [4][8] |

| Solubility | Insoluble in water and DMSO. | [4][9][10] |

| Melting Point | Not well-defined due to its polymeric nature; decomposition occurs at high temperatures. | |

| Swellability | Swells in aqueous solutions, approximately 6 to 8 times its weight. | [5][11] |

Experimental Protocols

Determination of Phosphate Binding Capacity

This protocol outlines the in vitro method to determine the phosphate binding capacity of this compound using ion chromatography.

Materials:

-

This compound

-

Phosphate standard solutions of known concentrations

-

Buffer solution (e.g., pH 4.0, 5.5, or 7.0)

-

Filtration apparatus (e.g., 0.45 µm filter)

-

Ion chromatograph with a conductivity detector

Procedure:

-

Accurately weigh a specified amount of this compound powder.

-

Suspend the powder in a known volume of a phosphate solution with a specific concentration and pH.

-

Agitate the suspension at a controlled temperature (e.g., 37°C) for a defined period (e.g., 2 hours) to allow for equilibrium binding.[12]

-

Filter the suspension to separate the sevelamer-phosphate complex from the solution.

-

Analyze the filtrate using ion chromatography to determine the concentration of unbound phosphate.

-

Calculate the amount of phosphate bound to the polymer by subtracting the unbound phosphate concentration from the initial phosphate concentration.

-

Express the phosphate binding capacity as mmol of phosphate per gram of this compound.[13]

Workflow for Phosphate Binding Capacity Assay

Caption: Workflow for determining the phosphate binding capacity of this compound.

Potentiometric Titration for Total Titratable Amines

This protocol describes the determination of the total titratable amine content of this compound, which is a surrogate for its phosphate binding capacity.

Materials:

-

This compound

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Potentiometer with a pH electrode

-

Stirrer

Procedure:

-

Suspend a precisely weighed amount of this compound in deionized water.

-

While stirring, add a known excess of standardized HCl to protonate all accessible amine groups.

-

Titrate the suspension with a standardized NaOH solution.

-

Record the pH of the solution after each addition of the titrant.

-

Plot the pH versus the volume of NaOH added to obtain a titration curve.

-

Determine the equivalence points from the titration curve to calculate the amount of HCl consumed by the polymer.

-

Calculate the total titratable amine content in mmol per gram of this compound.[12]

Thermal Analysis (TGA/DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to characterize the thermal stability and decomposition of this compound.

TGA Protocol:

-

Place a small, accurately weighed sample (typically 5-10 mg) of this compound into a TGA crucible.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10°C/min) over a defined temperature range (e.g., 25°C to 600°C).[14]

-

Record the weight loss of the sample as a function of temperature.

-

Analyze the resulting TGA curve to identify decomposition temperatures and quantify weight loss at different stages.

DSC Protocol:

-

Place a small, accurately weighed sample (typically 2-5 mg) of this compound into a DSC pan and seal it.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10°C/min) over a defined temperature range.[14]

-

Record the heat flow to or from the sample relative to a reference.

-

Analyze the resulting DSC thermogram to identify thermal events such as glass transitions, and exothermic or endothermic decomposition processes.

Signaling Pathways and Mechanism of Action

Primary Mechanism: Phosphate Binding

The primary therapeutic action of this compound is the binding of dietary phosphate in the gastrointestinal tract, thereby preventing its absorption into the bloodstream.[15] The amine groups of sevelamer become protonated in the acidic environment of the stomach. In the more neutral pH of the intestine, these protonated amines bind to negatively charged phosphate ions through ionic interactions.[15]

Phosphate Binding Mechanism

Caption: Schematic of this compound's phosphate binding in the GI tract.

Secondary Mechanisms and Signaling Pathway Interactions

Beyond its primary phosphate-binding role, this compound influences several signaling pathways, primarily as a consequence of reduced serum phosphate levels and through bile acid sequestration.

-

Fibroblast Growth Factor 23 (FGF-23) and Klotho Signaling: Hyperphosphatemia is a potent stimulus for the secretion of FGF-23, a hormone that regulates phosphate and vitamin D metabolism. By lowering serum phosphate, this compound indirectly reduces FGF-23 levels.[6][16] Some studies suggest that long-term sevelamer treatment may also be associated with increased levels of the co-receptor Klotho.[13]

-

Parathyroid Hormone (PTH) Regulation: Elevated serum phosphate directly and indirectly stimulates the parathyroid glands to produce and secrete PTH. By controlling hyperphosphatemia, this compound helps to mitigate secondary hyperparathyroidism, a common complication of CKD.[17][18] It can lead to a reduction in PTH secretion and may even contribute to the regression of parathyroid gland hyperplasia.[19]

-

Bile Acid Sequestration and Farnesoid X Receptor (FXR) Signaling: this compound binds to bile acids in the intestine, interrupting their enterohepatic circulation.[4][16] This leads to an upregulation of bile acid synthesis in the liver from cholesterol to replenish the bile acid pool. The sequestration of bile acids prevents their activation of the farnesoid X receptor (FXR) in the intestine and liver.[4][15] This inhibition of FXR signaling results in increased expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[4]

Sevelamer's Impact on Key Signaling Pathways

Caption: Overview of this compound's influence on phosphate and bile acid signaling.

This technical guide provides a detailed examination of the chemical and physical properties of this compound, offering valuable insights for professionals in the fields of research, science, and drug development. The provided experimental protocols and visual diagrams of its mechanism of action and effects on signaling pathways serve as a practical resource for further investigation and application of this important therapeutic agent. The complex interplay between its polymeric structure and its biological effects underscores the importance of a thorough understanding of its fundamental properties.

References

- 1. Influence of this compound on serum concentration of whole (1-84) and N-terminally truncated (7-84) parathyroid hormone fragments in hemodialysis uremic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound (Renagel), a non-calcaemic phosphate binder, arrests parathyroid gland hyperplasia in rats with progressive chronic renal insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bile acid binding to sevelamer HCl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sevelamer Improves Steatohepatitis, Inhibits Liver and Intestinal Farnesoid X Receptor (FXR), and Reverses Innate Immune Dysregulation in a Mouse Model of Non-alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tga.gov.au [tga.gov.au]

- 6. Measurement of Polyamine pK a Values | Springer Nature Experiments [experiments.springernature.com]

- 7. tga.gov.au [tga.gov.au]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. selleckchem.com [selleckchem.com]

- 11. scienceopen.com [scienceopen.com]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. Long-term sevelamer treatment lowers serum fibroblast growth factor 23 accompanied with increasing serum Klotho levels in chronic haemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Thermal Behavior of Poly(vinyl alcohol) in the Form of Physically Crosslinked Film [mdpi.com]

- 15. Bile Acid Sequestrant, Sevelamer Ameliorates Hepatic Fibrosis with Reduced Overload of Endogenous Lipopolysaccharide in Experimental Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. What is the mechanism of this compound? [synapse.patsnap.com]

- 17. Measurement of polyamine pKa values - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound reverses parathyroid gland enlargement via regression of cell hypertrophy but not apoptosis in rats with chronic renal insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. This compound, a calcium-free phosphate binder, inhibits parathyroid cell proliferation in partially nephrectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Research on Sevelamer as a Phosphate Binder: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on sevelamer, a non-calcium, non-metal phosphate binder used in the management of hyperphosphatemia in patients with chronic kidney disease (CKD). This document details its mechanism of action, summarizes key quantitative data from pivotal studies, outlines experimental protocols, and visualizes critical pathways and workflows.

Core Mechanism of Action

Sevelamer is a non-absorbed, cross-linked polymer that functions as an anion exchange resin.[1] It is available in two forms: sevelamer hydrochloride and sevelamer carbonate.[2] The active moiety in both is the polyallylamine polymer, which contains multiple amines separated by one carbon from the polymer backbone.[3] In the acidic environment of the gastrointestinal tract, these amines become protonated and bind to negatively charged dietary phosphate ions through ionic and hydrogen bonding.[1][4] This interaction forms an insoluble complex that is excreted in the feces, thereby preventing the absorption of phosphate into the bloodstream.[1]

Molecular modeling studies suggest that phosphate ions become trapped in the amine "cages" within the polymer structure, with van der Waals interactions being a major contributor to this ion capture.[5] The binding of phosphate by sevelamer effectively lowers the serum phosphorus concentration in patients with hyperphosphatemia.[6][7]

Sevelamer Polymer and Phosphate Interaction

The fundamental interaction involves the protonated amine groups of the sevelamer polymer attracting and binding negatively charged phosphate ions from ingested food.

Quantitative Data Summary

The efficacy of sevelamer in lowering serum phosphorus has been demonstrated in numerous preclinical and clinical studies. The following tables summarize key quantitative findings.

Table 1: Dose-Dependent Reduction of Serum Phosphorus with Sevelamer Carbonate

This table presents data from a randomized, double-blind, dose-ranging study in hyperphosphatemic hemodialysis patients over a 3-week treatment period.[6]

| Daily Dose of Sevelamer Carbonate | Mean Baseline Serum Phosphorus (mg/dL) | Mean Change from Baseline in Serum Phosphorus (mg/dL) |

| 2.4 g/day | 7.8 | -0.89 |

| 4.8 g/day | 7.9 | -1.29 |

| 7.2 g/day | 8.0 | -2.03 |

| Placebo | 7.7 | 0.00 |

Table 2: Efficacy of Sevelamer Carbonate in a Dose-Titration Study

This table shows the results of an 8-week, open-label, dose-titration study in hyperphosphatemic CKD patients not on dialysis.[8]

| Parameter | Baseline | End of 8-Week Treatment |

| Mean Serum Phosphorus (mg/dL) | 6.2 ± 0.8 | 4.8 ± 1.0 |

| Mean Change in Serum Phosphorus (mg/dL) | - | -1.4 ± 1.0 |

| Patients Achieving Target Phosphorus (Stage 4 CKD) | - | 75% |

| Patients Achieving Target Phosphorus (Stage 5 CKD) | - | 70% |

| Average Prescribed Daily Dose | 4.8 g (starting) | 7.8 g (ending) |

Table 3: Comparison of this compound and Sevelamer Carbonate

Data from a randomized, crossover study comparing the two forms of sevelamer in hemodialysis patients.[9]

| Parameter | This compound | Sevelamer Carbonate | P-value |

| Serum Phosphorus (mg/dL) | No significant difference | No significant difference | >0.05 |

| Serum Calcium (mg/dL) | No significant difference | No significant difference | >0.05 |

| Plasma Bicarbonate (mEq/L) | Decrease | Increase | 0.036 |

| Plasma pH | Decrease | Increase | 0.012 |

Experimental Protocols

The foundational research on sevelamer's efficacy relies on standardized in vitro binding assays and well-designed clinical trials.

In Vitro Phosphate Binding Assay (Langmuir Method)

This protocol is a common method to determine the phosphate binding capacity of sevelamer.

-

Preparation of Phosphate Solutions: A series of standard phosphate solutions with varying concentrations (e.g., 1.0 mM to 38.7 mM) are prepared in a buffer solution, typically containing 100 mM BES (N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid) and 80 mM NaCl. The pH is adjusted to mimic physiological conditions of the gut (e.g., pH 4.0 and 7.0).[3]

-

Incubation: A precise weight of sevelamer is added to a known volume of each phosphate standard solution. The mixture is then incubated at 37°C in a shaking water bath for a predetermined period (e.g., 2 hours) to reach equilibrium.[3]

-

Separation: The suspension is filtered to separate the sevelamer-phosphate complex from the solution containing the unbound phosphate.[6]

-

Quantification of Unbound Phosphate: The concentration of unbound phosphate in the filtrate is measured using analytical techniques such as ion chromatography, high-performance liquid chromatography with refractive index detection (HPLC-RI), or inductively coupled plasma-optical emission spectrometry (ICP-OES).[6]

-

Calculation of Bound Phosphate: The amount of phosphate bound to the polymer is calculated by subtracting the unbound phosphate concentration from the initial phosphate concentration.[6]

-

Langmuir Approximation: The binding affinity constant (k₁) and the maximum binding capacity (k₂) are determined by plotting the data according to the Langmuir equation.[6]

Pivotal Clinical Trial Design for Efficacy Assessment

The efficacy of sevelamer has been established through randomized, double-blind, placebo-controlled trials. A typical design is as follows:

-

Screening and Washout: Patients with hyperphosphatemia on a stable dialysis regimen undergo a screening period. Those receiving other phosphate binders enter a washout period (typically 2 weeks) to establish a baseline serum phosphorus level.[7][8]

-

Randomization: Eligible patients are randomly assigned to receive either sevelamer or a placebo, administered with meals.[7]

-

Dose Titration: The dose of sevelamer is initiated at a standard level (e.g., 2.4 g/day ) and is titrated at regular intervals (e.g., every 2 weeks) based on serum phosphorus levels to achieve a target range.[8][10]

-

Treatment Period: The treatment phase typically lasts for several weeks (e.g., 8 weeks) during which serum phosphorus and other biochemical parameters are monitored regularly.[8]

-

Efficacy and Safety Assessment: The primary efficacy endpoint is the change in serum phosphorus from baseline to the end of the treatment period. Safety is assessed by monitoring adverse events and other laboratory parameters.[7][8]

Impact on Signaling Pathways

By binding intestinal phosphate, sevelamer indirectly influences key hormonal pathways that regulate phosphate homeostasis, primarily involving Fibroblast Growth Factor 23 (FGF23) and Parathyroid Hormone (PTH).

In CKD, decreased phosphate excretion by the kidneys leads to hyperphosphatemia. This, in turn, stimulates osteocytes to increase the production and secretion of FGF23. Elevated FGF23 acts on the parathyroid glands to decrease PTH secretion and on the kidneys to increase phosphate excretion and decrease calcitriol (active vitamin D) production. However, in advanced CKD, the kidneys become resistant to the phosphaturic effects of FGF23.

Sevelamer intervenes at the beginning of this cascade. By reducing the intestinal absorption of phosphate, it lowers the serum phosphorus level. This reduction in the phosphate load leads to a decrease in the stimulus for FGF23 production by osteocytes. Lower FGF23 levels, in turn, can lead to a reduction in the suppression of PTH, although the net effect on PTH is complex and influenced by other factors like serum calcium and calcitriol levels.

Conclusion

The foundational research on sevelamer has established it as an effective, non-absorbed phosphate binder. Its mechanism of action, centered on the sequestration of dietary phosphate in the gastrointestinal tract, is well-understood. Quantitative data from rigorous in vitro assays and clinical trials have demonstrated its dose-dependent efficacy in reducing serum phosphorus levels. Furthermore, its use has been shown to favorably impact the hormonal pathways that are dysregulated in chronic kidney disease. This body of evidence forms the basis for its widespread clinical use in the management of hyperphosphatemia.

References

- 1. What is the mechanism of Sevelamer Carbonate? [synapse.patsnap.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Binding interactions with sevelamer and polystyrene sulfonate in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Modeling Studies of the Binding Characteristics of Phosphates to this compound – Assessing a Novel Technique to Reduce Phosphates Contamination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A randomized, double-blind, placebo-controlled, dose-ranging study using Genz-644470 and sevelamer carbonate in hyperphosphatemic chronic kidney disease patients on hemodialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Efficacy and Tolerability of Sevelamer Carbonate in Hyperphosphatemic Patients Who Have Chronic Kidney Disease and Are Not on Dialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. drugs.com [drugs.com]

- 10. Sevelamer Dosage Guide + Max Dose, Adjustments - Drugs.com [drugs.com]

Methodological & Application

Application Notes and Protocols for Studying Sevelamer Hydrochloride Efficacy in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established animal models and experimental protocols to evaluate the efficacy of sevelamer hydrochloride, a non-calcium, non-metal phosphate binder. The focus is on preclinical studies mimicking hyperphosphatemia associated with Chronic Kidney Disease (CKD).

Introduction

This compound is a primary therapeutic agent for managing hyperphosphatemia in patients with CKD.[1] Its mechanism of action involves binding dietary phosphate within the gastrointestinal tract, thereby preventing its absorption.[2][3] Preclinical evaluation of this compound's efficacy is crucial and relies on robust animal models that replicate the pathophysiology of CKD-Mineral and Bone Disorder (CKD-MBD).

Featured Animal Models

The most common animal models for studying this compound's efficacy are rodent models of induced CKD. These models are advantageous due to their relatively short study duration, cost-effectiveness, and the ability to control dietary parameters precisely.

1. Adenine-Induced Chronic Kidney Disease in Rats:

This is a widely used non-surgical model that induces CKD through the administration of adenine in the diet.[4] Adenine is metabolized to 2,8-dihydroxyadenine, which precipitates in the renal tubules, leading to tubulointerstitial fibrosis and a progressive decline in renal function.[5] This model effectively mimics many aspects of human CKD, including hyperphosphatemia, secondary hyperparathyroidism, and vascular calcification.[6][7][8]

2. 5/6 Nephrectomy (Surgical Ablation) Model in Rats:

This surgical model involves the removal of one kidney and the ligation of two-thirds of the arterial supply to the remaining kidney, resulting in a significant reduction of functional renal mass.[8][9] This model is well-established and consistently produces the hallmarks of CKD, making it suitable for long-term studies on the effects of this compound on vascular and kidney calcifications.[9]

3. Apolipoprotein E–Deficient (ApoE-/-) Mice with Induced Uremia:

ApoE-/- mice are a well-established model for atherosclerosis.[10] The induction of uremia in these mice creates a model of accelerated atherosclerosis and vascular calcification, which is highly relevant for studying the cardiovascular benefits of this compound beyond phosphate binding.[10]

Experimental Protocols

Protocol 1: Adenine-Induced CKD in Wistar Rats

Objective: To evaluate the efficacy of this compound in preventing hyperphosphatemia, secondary hyperparathyroidism, and vascular calcification.

Methodology:

-

Animal Model: Male Wistar rats (12 weeks old).[6]

-

CKD Induction: Animals are fed a diet containing 0.75% adenine for 4 weeks to induce CKD.[6]

-

Treatment Groups:

-

Treatment Duration: this compound is administered for a subsequent 5-8 weeks after the initial 3-4 weeks of adenine diet.[6][11]

-

Sample Collection and Analysis:

-

Blood samples are collected periodically to measure serum phosphorus, calcium, creatinine, Blood Urea Nitrogen (BUN), Parathyroid Hormone (PTH), and Fibroblast Growth Factor 23 (FGF23).[7][11]

-

At the end of the study, tissues such as the aorta, heart, and kidneys are harvested for histological analysis and measurement of calcium content.[6] Femurs can be collected for the analysis of renal osteodystrophy.[6]

-

Protocol 2: 5/6 Nephrectomy Model in Sprague-Dawley Rats

Objective: To assess the long-term effects of this compound on the progression of vascular and renal calcification.

Methodology:

-

Animal Model: Male Sprague-Dawley rats.

-

CKD Induction: A two-stage surgical procedure (5/6 nephrectomy) is performed.[9]

-

Diet: Following surgery, rats are fed a high-phosphorus diet to accelerate hyperphosphatemia and its complications.[9]

-

Treatment Groups:

-

Treatment Duration: 6 months or longer to allow for the development of significant cardiovascular and renal calcification.[9]

-

Efficacy Endpoints:

Data Presentation

The following tables summarize representative quantitative data from studies utilizing these models.

Table 1: Efficacy of this compound in Adenine-Induced CKD Rats

| Parameter | Adenine Control | 1% Sevelamer HCl | 2% Sevelamer HCl |

| Serum Phosphorus (mg/dL) | Markedly Elevated | Reduced | Reduced |

| Serum Calcium x Phosphorus Product (mg²/dL²) | Markedly Elevated | Reduced | Reduced |

| Serum PTH (pg/mL) | Markedly Elevated | Reduced | Reduced |

| Aortic Media Calcification | Present | Suppressed | Suppressed |

| Femur Osteoid Volume | Increased | Suppressed | Suppressed |

| Femur Fibrosis Volume | Increased | Suppressed | Suppressed |

Data adapted from a study on adenine-induced renal failure rats.[6]

Table 2: this compound vs. Calcium Carbonate in 5/6 Nephrectomy Rats (6-Month Study)

| Parameter | Uremic + High P Diet | Uremic + High P + CaCO₃ | Uremic + High P + Sevelamer |

| Serum Phosphorus | Reduced | Reduced | |

| Ca x P Product | Attenuated | Attenuated | |

| Secondary Hyperparathyroidism | Attenuated | Attenuated | |

| Myocardial Calcium (µg/g wet tissue) | 98 ± 10 | 179 ± 48 | 72 ± 4 |

| Aortic Calcium (µg/g wet tissue) | 2150 ± 447 | 1308 ± 343 | 736 ± 156 |

| Kidney Calcium (µg/g wet tissue) | Not specified | 1196 ± 180 | 582 ± 111 |

Data represent mean ± SEM. Sevelamer was as effective as CaCO₃ in controlling serum phosphorus and secondary hyperparathyroidism but resulted in significantly lower tissue calcium deposition.[9]

Table 3: Effect of this compound in Uremic ApoE-/- Mice

| Parameter | Uremic Control | Uremic + Sevelamer |

| Serum Phosphorus | Increased | Prevented Increase |

| Calcium-Phosphorus Product | Increased | Prevented Increase |

| Atherosclerosis Progression | Significant | Significantly Lower |

| Vascular Calcification (Intima & Media) | Present | Significantly Lower |

Sevelamer was administered at 3% with chow for 8 weeks.[10]

Visualizations

References

- 1. Sevelamer - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Sevelamer - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Adenine-induced animal model of chronic kidney disease: current applications and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Novel Model of Chronic Kidney Disease in Rats: Dietary Adenine in Combination with Unilateral Nephrectomy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound prevents ectopic calcification and renal osteodystrophy in chronic renal failure rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Effects of intermittent treatment with this compound on parathyroid hyperplasia and vascular calcification in rats with chronic kidney disease] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Development of animal models with chronic kidney disease-mineral and bone disorder based on clinical characteristics and pathogenesis [frontiersin.org]

- 9. This compound attenuates kidney and cardiovascular calcifications in long-term experimental uremia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

- 11. researchgate.net [researchgate.net]

- 12. Preclinical studies of VS‐505: a non‐absorbable highly effective phosphate binder - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vitro Quantification of Sevelamer Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro quantification of sevelamer hydrochloride, a non-absorbed phosphate-binding polymer used in the management of hyperphosphatemia. The primary mechanism of action for this compound is the binding of dietary phosphate in the gastrointestinal tract, thereby reducing its absorption. The analytical methods described herein are essential for characterizing the binding capacity of this compound, a critical quality attribute for product development and bioequivalence studies.

The core principle of these methods involves incubating this compound with a solution containing a known concentration of phosphate. After a specified incubation period, the unbound phosphate remaining in the solution is quantified. The amount of phosphate bound to the this compound is then calculated by subtracting the unbound phosphate concentration from the initial concentration. This information is used to determine the phosphate binding capacity of the polymer.

Three robust analytical techniques for the quantification of unbound phosphate are detailed: Ion Chromatography (IC), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), and UV-Vis Spectrophotometry. Each method offers distinct advantages in terms of sensitivity, specificity, and accessibility.

Key Analytical Methods

-

Ion Chromatography (IC): A highly specific and sensitive method for the separation and quantification of ionic species, making it well-suited for phosphate analysis in complex matrices.[1]

-

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): A rapid and sensitive elemental analysis technique that provides accurate quantification of total phosphorus.[2]

-

UV-Vis Spectrophotometry: A widely available and cost-effective method that involves the formation of a colored complex with phosphate, which is then measured spectrophotometrically.[3]

Experimental Workflows and Data Analysis

The general experimental workflow for determining the phosphate binding capacity of this compound is depicted below. This is followed by data analysis using the Langmuir approximation to determine the binding constants.

The Langmuir model is frequently used to describe the binding of phosphate to sevelamer. This model assumes monolayer adsorption and is used to determine the affinity constant (k1) and the maximum binding capacity (k2).

References

- 1. A phosphate binding assay for this compound by ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparison of Binding Parameter Constants between Sevelamer HCl Tablets and Renagel Tablets by a Validated Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) Method [scirp.org]

- 3. mt.com [mt.com]

Application of Sevelamer Hydrochloride in Simulated Gastrointestinal Environments: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sevelamer hydrochloride is a non-absorbed phosphate-binding polymer used in the management of hyperphosphatemia in patients with chronic kidney disease (CKD). Its efficacy is primarily exerted within the gastrointestinal (GI) tract, where it sequesters dietary phosphate, preventing its absorption into the bloodstream.[1][2][3] The performance of this compound is intricately linked to the physicochemical conditions of the GI tract, such as pH and the presence of other substances like bile acids.[4][5][6] Therefore, in vitro studies using simulated gastrointestinal environments are crucial for characterizing its phosphate-binding capacity, mechanism of action, and potential interactions.

These application notes provide detailed protocols for evaluating this compound in simulated gastric and intestinal fluids, along with methods for quantifying its phosphate-binding efficacy.

Mechanism of Action in the Gastrointestinal Tract

This compound is a poly(allylamine hydrochloride) resin that is not absorbed from the GI tract.[2] In the acidic environment of the stomach, the amine groups of sevelamer become protonated.[1] As the polymer transitions to the more alkaline environment of the small intestine, these protonated amines interact with and bind negatively charged phosphate ions from dietary sources.[1] This forms an insoluble complex that is subsequently excreted in the feces, thereby reducing the overall absorption of phosphate.[1] Studies have shown that sevelamer's phosphate binding is influenced by pH, with greater binding capacity observed in more acidic conditions.[5][6] Beyond phosphate binding, sevelamer has also been shown to bind bile acids, which may contribute to its lipid-lowering effects.[1][4][7][8]

Experimental Protocols

Protocol 1: Preparation of Simulated Gastrointestinal Fluids

This protocol details the preparation of Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF) to mimic the environments of the stomach and small intestine, respectively.

Materials:

-

Sodium chloride (NaCl)

-

Pepsin (porcine)

-

Hydrochloric acid (HCl)

-

Potassium phosphate monobasic (KH₂PO₄)

-

Sodium hydroxide (NaOH)

-

Pancreatin (porcine)

-

Deionized water

Procedure:

Simulated Gastric Fluid (SGF, pH ~1.2-2.0):

-

Dissolve 2.0 g of sodium chloride in 500 mL of deionized water.[9]

-

Add 3.2 g of pepsin and dissolve.[9]

-

Add 7.0 mL of concentrated hydrochloric acid.[9]

-

Dilute the solution to a final volume of 1000 mL with deionized water.[9]

-

Verify the pH and adjust to approximately 1.2 if necessary using 0.1 M HCl or 0.1 M NaOH.[10]

Simulated Intestinal Fluid (SIF, pH ~7.5):

-

Dissolve 6.8 g of potassium phosphate monobasic in 250 mL of deionized water.[9]

-

Add 190 mL of 0.2 M sodium hydroxide and 400 mL of deionized water.[9]

-

Add 10.0 g of pancreatin and mix until dissolved.[9]

-

Adjust the pH of the resulting solution to 7.5 ± 0.1 with 0.2 M NaOH.[9]

-

Dilute with deionized water to a final volume of 1000 mL.[9]

Protocol 2: In Vitro Phosphate Binding Assay

This protocol describes the methodology to quantify the phosphate binding capacity of this compound in a simulated GI environment.

Materials:

-

This compound (API or crushed tablets)

-

Simulated Gastric Fluid (SGF) or Simulated Intestinal Fluid (SIF)

-

Phosphate stock solution (e.g., from monobasic ammonium phosphate or potassium phosphate)[5]

-

Incubator shaker (37°C)

-

Centrifuge or filtration apparatus (e.g., 0.45 µm syringe filters)

-

Analytical method for phosphate quantification (e.g., Ion Chromatography, ICP-OES, or a colorimetric method)[11][12][13][14]

Procedure:

-

Prepare a series of phosphate solutions with known concentrations (e.g., 1, 2.5, 5, 7.5, 10, 15, 20, 30, 38.7 mM) in either SGF or SIF.[5][12][15]

-

Accurately weigh a specified amount of this compound (e.g., 67 mg) and add it to a fixed volume of the phosphate solution (e.g., 25 mL).[5]

-

Incubate the samples in a shaker at 37°C for a predetermined time (e.g., 1, 3, or 6 hours) to allow for binding to reach equilibrium.[5][16]

-

After incubation, separate the sevelamer-phosphate complex from the solution by centrifugation or filtration.[11]

-

Measure the concentration of unbound phosphate remaining in the supernatant/filtrate using a validated analytical method.[11][12]

-

Calculate the amount of bound phosphate by subtracting the unbound phosphate concentration from the initial phosphate concentration.[15]

-

The phosphate binding capacity is typically expressed as mmol of phosphate bound per gram of sevelamer (mmol/g).[11]

Data Presentation

The following tables summarize quantitative data on the phosphate binding capacity of sevelamer under various simulated gastrointestinal conditions.

Table 1: Influence of pH and Phosphate Concentration on Phosphate Binding by Sevelamer

| Initial Phosphate Concentration (mM) | pH | Bound Phosphate (µmol) after 6 hours |

| 10 | 3.0 | Data indicates significantly more binding than at pH 6.0 |

| 15 | 3.0 | Data indicates significantly more binding than at pH 6.0 |

| 20 | 3.0 | Data indicates significantly more binding than at pH 6.0 |

| 10 | 6.0 | Lower binding compared to pH 3.0 |

| 15 | 6.0 | Lower binding compared to pH 3.0 |

| 20 | 6.0 | Lower binding compared to pH 3.0 |

| Data adapted from an in vitro study on sevelamer carbonate, which has a similar binding mechanism to this compound.[5][6] |

Table 2: Percentage of Phosphate Bound by this compound (API) at Different pH and Initial Phosphate Concentrations

| Initial Phosphate Concentration (mM) | % Bound Phosphate at pH 4.0 | % Bound Phosphate at pH 5.5 |

| 1.0 | 82.5 | 79.92 |

| 2.5 | 70.02 | 89.72 |

| 5.0 | 79.18 | 88.92 |

| 7.5 | 78.20 | 89.12 |

| 10.0 | 76.34 | 87.15 |

| 14.5 | 72.59 | 83.30 |

| 30.0 | 52.42 | 61.33 |

| 38.7 | 44.61 | 50.11 |

| Data derived from a study determining binding parameters using the Langmuir approximation.[15] |

Visualizations

The following diagrams illustrate key processes and workflows described in these application notes.

Caption: Workflow for in vitro phosphate binding assay.

Caption: Sevelamer's mechanism of action in the GI tract.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Sevelamer - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Sevelamer - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Bile acid binding to sevelamer HCl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Influence of pH and phosphate concentration on the phosphate binding capacity of five contemporary binders. An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Influence of pH and phosphate concentration on the phosphate binding capacity of five contemporary binders. An in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [PDF] Bile acid binding to sevelamer HCl. | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. canada.ca [canada.ca]

- 10. 2.2. Preparation of SGF and SIF [bio-protocol.org]

- 11. A phosphate binding assay for this compound by ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Comparison of Binding Parameter Constants between Sevelamer HCl Tablets and Renagel Tablets by a Validated Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) Method [scirp.org]

- 13. tsijournals.com [tsijournals.com]

- 14. Comparison of Binding Parameter Constants between Sevelamer Carbonate Tablets and Renvela Tablets by a Validated Ion Chromatography Method [scirp.org]

- 15. banglajol.info [banglajol.info]

- 16. Evaluation of the In Vitro Efficacy of this compound and Sevelamer Carbonate - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Structural Evaluation of Sevelamer Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the essential analytical techniques for characterizing the complex polymer structure of sevelamer hydrochloride. The protocols outlined below are critical for ensuring the quality, consistency, and efficacy of this non-absorbed phosphate-binding polymer.

Introduction

This compound is a cross-linked poly(allylamine hydrochloride) polymer engineered to bind phosphate in the gastrointestinal tract, thereby reducing its absorption in patients with end-stage renal disease.[1] Its polymeric nature, characterized by a high molecular weight, amorphous structure, and insolubility in common solvents, necessitates the use of solid-state and other specialized analytical methods for comprehensive structural evaluation.[2] Key structural parameters that influence its phosphate-binding capacity include the degree of cross-linking, the degree of protonation, and the total amine content.[3]

Key Analytical Techniques for Structural Characterization

A multi-technique approach is essential for a thorough evaluation of this compound's polymer structure. The following sections detail the principles and experimental protocols for the most critical analytical methods.

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy

Application: Solid-state NMR, specifically ¹³C cross-polarization magic-angle spinning (CP-MAS) NMR, is a powerful technique for determining the degree of cross-linking in the this compound polymer.[2][3] This method allows for the quantitative analysis of different carbon environments within the polymer, enabling the differentiation and quantification of cross-linked and non-cross-linked amine groups.

Experimental Protocol:

-

Sample Preparation: A sufficient amount of the this compound powder is packed into a zirconia rotor (typically 4 mm or 7 mm).

-

Instrumentation: A solid-state NMR spectrometer equipped with a CP-MAS probe is used.

-

Data Acquisition:

-

The ¹³C CP-MAS NMR spectrum is acquired at a suitable magnetic field strength (e.g., 7.0 T or higher).

-

Magic-angle spinning is performed at a high rate (e.g., 5-15 kHz) to average out anisotropic interactions and obtain high-resolution spectra.

-

Cross-polarization is employed to enhance the signal of the less abundant ¹³C nuclei from the more abundant ¹H nuclei.

-

A sufficient number of scans are accumulated to achieve an adequate signal-to-noise ratio.

-

-

Data Analysis:

-

The resulting spectrum is processed (Fourier transformation, phasing, and baseline correction).

-

The peaks corresponding to the carbon atoms of the cross-linker and the poly(allylamine) backbone are identified and integrated.

-

The degree of cross-linking is calculated from the ratio of the integral of the cross-linker carbon peak to the sum of the integrals of the relevant backbone carbon peaks.[3]

-

Diagram of the ssNMR Experimental Workflow:

Caption: Workflow for determining the degree of cross-linking using ssNMR.

Fourier Transform Infrared (FTIR) Spectroscopy

Application: FTIR spectroscopy is a rapid and non-destructive technique used to obtain a chemical fingerprint of this compound. It is valuable for confirming the identity of the polymer, identifying functional groups, and detecting impurities such as carbonates that can form upon exposure to atmospheric carbon dioxide and water.[2]

Experimental Protocol:

-

Sample Preparation: A small amount of the this compound powder is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be obtained using an attenuated total reflectance (ATR) accessory.

-

Instrumentation: A Fourier transform infrared spectrometer.

-

Data Acquisition:

-

A background spectrum of the empty sample compartment (or the ATR crystal) is collected.

-

The sample spectrum is then recorded over a typical range of 4000 to 400 cm⁻¹.

-

Multiple scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

The sample spectrum is compared to a reference spectrum of this compound.

-

Characteristic absorption bands for the amine groups (N-H stretching and bending), alkyl groups (C-H stretching and bending), and the polymer backbone are identified.

-

The presence of a carbonyl-containing species, such as carbonate, can be identified by a characteristic peak around 1700 cm⁻¹.[2]

-

Diagram of the FTIR Experimental Workflow:

Caption: Workflow for chemical identification and impurity detection using FTIR.

Potentiometric Titration

Application: Potentiometric titration is a standard method for quantifying the chloride content, which corresponds to the degree of protonation of the amine groups, and the total titratable amine content of the polymer.[3] These parameters are crucial for the phosphate-binding capacity.

Experimental Protocol for Chloride Content:

-

Sample Preparation: A precisely weighed amount of this compound is suspended in deionized water.

-

Instrumentation: An automatic potentiometric titrator with a silver electrode.

-

Titration: The suspension is titrated with a standardized solution of silver nitrate (AgNO₃).

-

Data Analysis: The equivalence point is determined from the titration curve (potential vs. volume of titrant). The chloride content is calculated based on the volume of AgNO₃ solution consumed.

Experimental Protocol for Total Titratable Amine Content:

-

Sample Preparation: A precisely weighed amount of this compound is suspended in a non-aqueous solvent system.

-

Instrumentation: An automatic potentiometric titrator with a pH electrode suitable for non-aqueous titrations.

-

Titration: The suspension is titrated with a standardized acid solution (e.g., perchloric acid in glacial acetic acid).

-

Data Analysis: The equivalence point is determined from the titration curve. The total titratable amine content is calculated based on the volume of acid titrant consumed.

Diagram of the Potentiometric Titration Workflow:

Caption: Workflow for quantifying chloride and total amine content.

Elemental Analysis

Application: Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), nitrogen (N), and chlorine (Cl) in the this compound polymer.[3] This data is fundamental for confirming the empirical formula of the polymer repeating unit and for verifying the results obtained from other methods, such as titration for chloride and nitrogen content.

Experimental Protocol:

-

Sample Preparation: A small, precisely weighed amount of the dried this compound sample is placed in a tin or silver capsule.

-

Instrumentation: A CHN elemental analyzer, and a separate method for chlorine analysis (e.g., combustion with ion chromatography).

-

Analysis: The sample is combusted at a high temperature in an oxygen-rich environment. The resulting gases (CO₂, H₂O, N₂) are separated by gas chromatography and detected by a thermal conductivity detector. Chlorine is typically determined by combustion followed by absorption and quantification.

-

Data Analysis: The instrument's software calculates the percentage of each element based on the detector's response and the sample weight.

Quantitative Data Summary

The following table summarizes typical specification ranges for key structural parameters of this compound. These values are indicative and may vary between manufacturers.

| Parameter | Technique(s) | Typical Specification Range | Reference |

| Degree of Cross-linking | ¹³C Solid-State NMR | Manufacturer Specific | [3] |

| Chloride Content | Potentiometric Titration, Elemental Analysis | Conforms to USP monograph | |

| Total Titratable Amines | Potentiometric Titration | 9.6 - 12.9 mmol/g | |

| Elemental Composition | Elemental Analysis | Conforms to theoretical values | [3] |

| Swelling Index | Gravimetric Analysis | Manufacturer Specific | [3][4] |

| Phosphate Binding Capacity | Ion Chromatography, ICP-OES | 5.15 - 6.00 mmol/g | [5] |

Additional Characterization Techniques

For a more in-depth understanding of the physicochemical properties of this compound, the following techniques are also recommended:[3][4]

-

Swelling Index: Measures the ability of the polymer to swell in an aqueous medium, which is related to the cross-link density.[6]

-

Particle Size Distribution: Determines the particle size of the polymer, which can influence its dissolution and binding kinetics.

-

Raman Spectroscopy: Provides complementary vibrational information to FTIR and can be useful for structural characterization.

-

X-ray Diffraction (XRD): Confirms the amorphous nature of the polymer.

-

Differential Scanning Calorimetry (DSC): Investigates the thermal properties of the polymer, such as the glass transition temperature.

By employing this comprehensive suite of analytical techniques, researchers and drug development professionals can ensure a thorough understanding and control of the polymer structure of this compound, which is paramount for its safety and therapeutic efficacy.

References

- 1. Comparison of Binding Parameter Constants between Sevelamer HCl Tablets and Renagel Tablets by a Validated Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) Method [scirp.org]

- 2. Spontaneous carbonate formation in an amorphous, amine-rich, polymeric drug substance: sevelamer HCl product quality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. A phosphate binding assay for this compound by ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

methodological considerations for long-term sevelamer hydrochloride studies in vivo

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodological considerations for conducting long-term in vivo studies of sevelamer hydrochloride, a non-calcium-based phosphate binder. The protocols and data presented are intended to guide researchers in designing and executing robust preclinical studies to evaluate the efficacy and mechanisms of this compound in the context of chronic kidney disease (CKD) and associated complications, such as vascular calcification.

Data Presentation: Comparative Efficacy of this compound

The following tables summarize quantitative data from representative long-term in vivo studies, showcasing the effects of this compound on key biochemical parameters and tissue calcification in animal models of CKD.

Table 1: Effect of this compound on Serum Biochemical Parameters in Uremic Rats

| Parameter | Uremic Control | Uremic + Sevelamer HCl | Uremic + Calcium Carbonate | Reference |

| Serum Phosphorus (mg/dL) | 8.09 ± 1.70 | 5.91 ± 1.48 | - | [1] |

| - | 7.4 ± 0.6 | 7.6 ± 0.5 | [2] | |

| Serum Creatinine (mg/dL) | - | 1.3 ± 0.1 | 1.4 ± 0.1 | [2] |

| Serum PTH (pg/mL) | - | 297.15 ± 131.10 | 142.60 ± 83.95 | [1] |

| - | 1051 ± 153 | 1188 ± 147 | [2] | |

| Serum FGF23 (pg/mL) | 297.15 ± 131.10 | 142.60 ± 83.95 | - | [1] |

| p<0.05 vs Uremic Control, *p<0.1 vs Uremic Control |

Table 2: Effect of this compound on Tissue Calcium Deposition in Uremic Rats (6 months)

| Tissue | Uremic Control (µg/g wet tissue) | Uremic + Sevelamer HCl (µg/g wet tissue) | Uremic + Calcium Carbonate (µg/g wet tissue) | Reference |

| Aorta | 2150 ± 447 | 736 ± 156 | 1308 ± 343 | [2] |

| Myocardium | 98 ± 10 | 72 ± 4 | 179 ± 48 | [2] |

| Kidney | - | 582 ± 111 | 1196 ± 180* | [2] |

| p<0.05 vs Uremic + Sevelamer HCl |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods cited in the literature and can be adapted for specific research needs.

Animal Model: 5/6 Nephrectomy in Rats

This surgical model induces chronic kidney disease by reducing the renal mass, leading to progressive loss of renal function.

Protocol:

-

Anesthesia: Anesthetize male Sprague-Dawley or Wistar rats (200-250 g) with an appropriate anesthetic (e.g., isoflurane, ketamine/xylazine).

-

First Stage - Uninephrectomy:

-

Make a flank incision to expose the right kidney.

-

Ligate the renal artery and vein and the ureter.

-

Remove the right kidney.

-

Suture the muscle and skin layers.

-

Allow a one-week recovery period.

-

-

Second Stage - Subtotal Nephrectomy:

-

Expose the left kidney through a flank incision.

-

Ligate two of the three branches of the left renal artery, or surgically resect the upper and lower thirds (poles) of the kidney, to achieve a 2/3 reduction in renal mass.

-

Suture the incision.

-

-

Post-operative Care: Provide appropriate analgesia and monitor the animals for recovery.

-

Induction of Hyperphosphatemia: Following recovery, animals are typically fed a high phosphorus diet to model the hyperphosphatemia observed in CKD.

High Phosphorus Diet Preparation

A high phosphorus diet is crucial for inducing hyperphosphatemia and subsequent vascular calcification in CKD animal models.

Protocol:

-

Basal Diet: Start with a standard casein-based rodent chow. Casein is a common protein source in these diets.

-

Phosphorus Supplementation: Add a source of inorganic phosphate, such as sodium phosphate or potassium phosphate, to the basal diet to achieve the desired final phosphorus concentration (e.g., 1.2% w/w).

-

Calcium Content: Maintain a constant calcium level (e.g., 0.6% w/w) to control for the effects of dietary calcium.

-